Boc-N-Me-L-2-aminohexanoic acid

CCK-B Receptor Agonists G Protein-Coupled Receptors Peptide Drug Discovery

Boc-N-Me-L-2-aminohexanoic acid (CAS 117903-25-0), also known as Boc-N-methyl-L-norleucine or Boc-N-Me-Nle-OH, is an N-alkylated, Boc-protected derivative of the non-proteinogenic amino acid L-norleucine. With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.3 g/mol, this compound is supplied as a clear, yellow oil with a vendor-specified purity of ≥98% (HPLC) and an optical rotation of [α] = -31 ± 3º (c=1 in DMF).

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B12807543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-L-2-aminohexanoic acid
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)
InChIKeyHYGQYTQHPSQSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-L-2-aminohexanoic Acid: Technical Baseline and Procurement Considerations for Peptide Synthesis


Boc-N-Me-L-2-aminohexanoic acid (CAS 117903-25-0), also known as Boc-N-methyl-L-norleucine or Boc-N-Me-Nle-OH, is an N-alkylated, Boc-protected derivative of the non-proteinogenic amino acid L-norleucine . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.3 g/mol, this compound is supplied as a clear, yellow oil with a vendor-specified purity of ≥98% (HPLC) and an optical rotation of [α] = -31 ± 3º (c=1 in DMF) . The presence of both an N-methyl group on the α-nitrogen and the acid-labile tert-butyloxycarbonyl (Boc) protecting group defines its primary application: a sterically hindered, conformationally biased building block for solid-phase peptide synthesis (SPPS), where it is introduced to modulate the secondary structure, proteolytic stability, and pharmacokinetic profile of synthetic peptides .

Why Boc-N-Me-L-2-aminohexanoic Acid Cannot Be Simply Substituted by Non-Methylated or Alternate Protecting Group Analogs


Generic substitution with simpler Boc-protected amino acids (e.g., Boc-L-norleucine) or even with Fmoc-protected N-methyl norleucine is not functionally equivalent due to the unique conformational and stability constraints imposed by the combination of the N-methyl group and the Boc protecting group. N-methylation fundamentally alters the peptide backbone's dihedral angles, disrupts intermolecular hydrogen bonding to prevent aggregation, and introduces a cis-trans amide bond equilibrium that dramatically reshapes the three-dimensional structure of the resulting peptide [1]. Furthermore, the acid-labile Boc group dictates a specific SPPS deprotection regime (TFA) that is orthogonal to the Fmoc strategy; substituting Boc-N-Me-Nle-OH for Fmoc-N-Me-Nle-OH would require a complete and often impractical re-engineering of the synthetic workflow [2]. These physicochemical and synthetic differences directly translate into quantifiable disparities in biological activity, as demonstrated below.

Boc-N-Me-L-2-aminohexanoic Acid: A Quantitative Evidence Guide for Differentiated Scientific Selection


Receptor Binding Affinity: A 740-Fold Loss of Potency Upon Substitution Demonstrates Critical Residue Specificity

In a direct, head-to-head comparison, the tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH₂ (containing the target N-methyl-norleucine residue) was identified as a potent CCK-B receptor agonist. Replacement of the (N-Me)Nle residue with (N-Me)Phe to yield Boc-Trp-(N-Me)Phe-Asp-Phe-NH₂ resulted in a 740-fold decrease in receptor binding affinity [1]. This dramatic loss of activity underscores the non-redundant role of the N-methyl-norleucine side chain in maintaining the bioactive conformation and specific ligand-receptor interactions. Notably, this 740-fold difference was not observed in the non-methylated counterparts, confirming that the N-methyl group further locks the residue into a biologically critical conformation [1].

CCK-B Receptor Agonists G Protein-Coupled Receptors Peptide Drug Discovery

Peptide Aggregation Control: N-Methylation Prevents Insoluble α-Pleated Sheet Formation in Oligonorleucines

A comparative conformational study of Boc-protected oligonorleucines (Boc-(L-Nle)ₘ-(D-Nle-L-Nle)₍ₙ₋ₘ₎/₂-OMe) revealed that non-methylated oligonorleucines with n ≤ 12 residues form insoluble aggregates, very likely of the α-pleated sheet type, in common organic solvents [1]. In marked contrast, the introduction of an N-methyl group on the (n-3)th residue completely abolished this aggregation behavior. The N-methylated analogs (with n from 9 to 15) preferentially adopted well-defined, soluble β-helices—specifically, single-stranded β⁴.⁴ helices (approximately 4.4 residues per turn) and double-stranded antiparallel β⁵.⁶ helices (approximately 5.6 residues per turn) [1]. This quantifiable shift from insoluble aggregates to soluble, structured helices is a direct consequence of the N-methylation.

Peptide Aggregation Beta-Helix Formation Solid-Phase Synthesis

Proteolytic Stability: N-Methylation Confers Complete Resistance to Enzymatic Degradation in Peptide Analogs

In a class-level study examining stabilized analogs of the immunomodulatory pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr), the insertion of a standard norleucine residue at position 2 caused a 3- to 4-fold increase in the peptide's half-life [1]. Remarkably, when this residue was replaced with N-methyl-norleucine (the deprotected, non-Boc form of the target compound), the resulting analog exhibited complete stability against enzymatic degradation under the tested conditions [1]. This finding aligns with broader literature on backbone N-methylation, which reports that a single N-methylation event can significantly reduce proteolytic susceptibility, with multiple N-methylations having been shown to confer up to 10% oral bioavailability in certain peptide analogs [2].

Metabolic Stability Protease Resistance Peptide Half-Life

Quality Control Metrics: Vendor-Specified Purity and Optical Rotation Provide Reproducibility for SPPS

For researchers requiring a defined and reproducible starting material, Boc-N-Me-L-2-aminohexanoic acid is commercially available with a high level of analytical characterization. Leading vendors supply this compound with a purity specification of ≥98% as determined by HPLC . Furthermore, its optical rotation is tightly controlled at [α] = -31 ± 3º (c=1 in DMF), ensuring chiral integrity and batch-to-batch consistency critical for stereoselective peptide synthesis . This level of characterization is not always guaranteed for custom-synthesized or less common N-methyl amino acid derivatives, making this a reliably procurable, high-purity building block for demanding research and manufacturing environments.

Amino Acid Purity Optical Rotation cGMP Manufacturing

SPPS Compatibility: Enhanced Solubility in Organic Solvents Compared to Non-Methylated Analogs

A key practical advantage for solid-phase peptide synthesis (SPPS) is the enhanced solubility of Boc-N-methyl-L-norleucine in organic solvents, a property directly attributed to the N-methyl substitution . While non-methylated oligonorleucines have been shown to form insoluble aggregates in common organic solvents even at moderate chain lengths [1], the N-methylated derivative and its oligomers maintain excellent solubility, making it a preferred building block for SPPS . This improved solubility facilitates efficient coupling reactions, reduces the risk of on-resin aggregation, and contributes to higher crude peptide purities and overall synthesis success rates.

Solid-Phase Peptide Synthesis Solubility Aggregation Prevention

Boc-N-Me-L-2-aminohexanoic Acid: Validated Application Scenarios for Research and Industrial Procurement


Development of High-Potency, Conformationally Constrained CCK-B Receptor Agonists

Based on the 740-fold difference in receptor binding affinity observed when substituting the (N-Me)Nle residue with (N-Me)Phe [1], Boc-N-Me-L-2-aminohexanoic acid is an essential building block for medicinal chemistry teams developing potent and selective CCK-B receptor agonists. Its incorporation ensures the preservation of the bioactive conformation required for high-affinity binding, making it a non-substitutable component in structure-activity relationship (SAR) studies and lead optimization campaigns targeting this GPCR.

Synthesis of Aggregation-Prone Peptide Sequences for Structural Biology and Therapeutics

The demonstrated ability of N-methylation to prevent the formation of insoluble α-pleated sheet aggregates and instead direct the formation of soluble β-helices [1] makes this compound invaluable for synthesizing difficult or aggregation-prone peptide sequences. This is particularly relevant for projects involving amyloidogenic peptides, transmembrane peptide domains, or long polypeptides where on-resin aggregation during SPPS is a known failure point. Procurement of this building block enables the rational design of peptides with improved solubility and defined secondary structure.

Engineering Metabolically Stable Peptide Therapeutics with Extended Half-Lives

For drug discovery programs where extending in vivo half-life is a primary objective, the class-level evidence showing that N-methyl-norleucine confers complete resistance to proteolytic degradation (compared to a 3-4x improvement for standard norleucine) [1] provides a strong rationale for its use. Boc-N-Me-L-2-aminohexanoic acid is the requisite building block for introducing this stability-enhancing modification into lead peptide candidates, thereby improving their pharmacokinetic profile and potential for oral bioavailability [2].

Robust, Reproducible Solid-Phase Peptide Synthesis Under cGMP Conditions

The combination of high vendor-specified purity (≥98% HPLC), defined optical rotation [1], and proven solubility in organic solvents [2] makes this compound ideally suited for SPPS in regulated environments, including cGMP manufacturing of peptide APIs. Its procurement from reputable vendors ensures batch-to-batch consistency and minimizes the risk of synthesis failure due to unknown impurities or aggregation, thereby supporting efficient process development and scalable production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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